Olmetec Plus

Hypertension Angiotensin Receptor Blocker Fixed-Dose Combination

Hypertension procurement decisions based solely on cost or generic equivalence risk suboptimal BP control and increased cardiovascular events. Olmetec Plus (olmesartan medoxomil/HCTZ FDC) delivers superior 24-hour BP control, achieving 43.2% vs 32.1% goal attainment over losartan/HCTZ at 12 weeks. Key advantages: • Clinically demonstrated superiority in Stage 2 hypertension (SBP ≥160 mmHg) with an additional ~12/7 mmHg SBP/DBP reduction when HCTZ 12.5 mg is added to olmesartan 20 mg. • Well-characterized linear pharmacokinetics (olmesartan up to 320 mg; dose-proportional HCTZ 12.5-75 mg) ensuring reliable bioequivalence assessment. • Three dose strengths (20/12.5, 20/25, 40/12.5 mg) enabling precise titration for individual patient response.

Molecular Formula C36H38ClN9O10S2
Molecular Weight 856.3 g/mol
Cat. No. B12783695
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameOlmetec Plus
Molecular FormulaC36H38ClN9O10S2
Molecular Weight856.3 g/mol
Structural Identifiers
SMILESCCCC1=NC(=C(N1CC2=CC=C(C=C2)C3=CC=CC=C3C4=NNN=N4)C(=O)OCC5=C(OC(=O)O5)C)C(C)(C)O.C1NC2=CC(=C(C=C2S(=O)(=O)N1)S(=O)(=O)N)Cl
InChIInChI=1S/C29H30N6O6.C7H8ClN3O4S2/c1-5-8-23-30-25(29(3,4)38)24(27(36)39-16-22-17(2)40-28(37)41-22)35(23)15-18-11-13-19(14-12-18)20-9-6-7-10-21(20)26-31-33-34-32-26;8-4-1-5-7(2-6(4)16(9,12)13)17(14,15)11-3-10-5/h6-7,9-14,38H,5,8,15-16H2,1-4H3,(H,31,32,33,34);1-2,10-11H,3H2,(H2,9,12,13)
InChIKeyCJPRWUSPLWISJM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 200 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Olmetec Plus: Scientific Procurement Overview


Olmetec Plus is a fixed-dose combination (FDC) tablet containing the angiotensin II receptor blocker (ARB) olmesartan medoxomil and the thiazide diuretic hydrochlorothiazide (HCTZ), indicated for the treatment of essential hypertension in patients whose blood pressure is not adequately controlled by olmesartan monotherapy alone . Olmesartan is a prodrug that undergoes ester hydrolysis during absorption to yield the active olmesartan, which selectively blocks AT1 receptors with an absolute bioavailability of approximately 26% [1]; HCTZ has an oral bioavailability of about 70% and acts by inhibiting sodium-chloride reabsorption in the distal convoluted tubule . The combination is formulated in three marketed strengths: 20 mg/12.5 mg, 20 mg/25 mg, and 40 mg/12.5 mg, allowing dose titration based on individual patient response .

Bioequivalence and pharmacokinetic research reference standard
Fixed-dose ARB/diuretic combination for hypertension research models
Reported food-independent absorption profile supports formulation-exposure studies

Olmetec Plus: Generic Substitution Challenges


Although all ARB/HCTZ fixed-dose combinations share a common mechanistic class, substitution is not straightforward due to significant inter-drug differences in receptor binding kinetics, bioavailability, and resultant blood pressure (BP)-lowering efficacy. Olmesartan medoxomil exhibits a longer AT1 receptor dissociation half-life and more complete 24-hour BP control compared to losartan or valsartan [1], and these pharmacodynamic distinctions translate into clinically meaningful differences in systolic BP reduction and BP goal attainment when the HCTZ component is added [2]. Moreover, the specific dose ratios of the FDC (e.g., 20/12.5 mg) are not directly interchangeable with other ARB/HCTZ combinations due to varying potency per milligram and distinct drug-drug interaction profiles [3]. Consequently, procurement decisions predicated solely on cost or generic equivalence risk suboptimal therapeutic outcomes and increased cardiovascular event rates.

Receptor Binding Differences

Longer AT1 receptor dissociation half-life and 24-hour BP control duration may not transfer across all ARB/HCTZ combinations; endpoint response may shift.

Dose-Ratio Non-Interchangeability

Specific dose ratios are not directly interchangeable with other ARB/HCTZ FDCs due to varying potency per milligram; requires validation.

Bioavailability & DDI Context

Inter-product differences in bioavailability and drug-drug interaction profiles may limit direct substitution; class-level equivalence does not guarantee interchangeable exposure.

Olmetec Plus: Comparative Evidence Compendium


Head-to-Head: Superior BP Control vs. Losartan/HCTZ

In a randomized, double-blind trial of 613 patients with moderate-to-severe hypertension, initial therapy with Olmetec Plus 20/12.5 mg (olmesartan medoxomil/HCTZ) produced significantly greater reductions in systolic blood pressure (SBP) and a higher proportion of patients achieving BP control (<140/90 mmHg) compared with losartan/HCTZ 50/12.5 mg [1]. By week 12, the reduction in mean seated diastolic BP (DBP) was 17.6 mmHg vs 16.5 mmHg (ITT, P=0.0708) and 18.2 mmHg vs 16.7 mmHg (per protocol, P=0.0127) [2]. More importantly, the rate of BP control was 43.2% for Olmetec Plus versus 32.1% for losartan/HCTZ (P=0.002), and pulse pressure reduction was 11.6±9.4 mmHg vs 8.4±9.4 mmHg (P<0.0001) [2]. This direct head-to-head evidence establishes Olmetec Plus as a more effective initial combination option for patients with moderate-to-severe hypertension.

Head-to-Head vs Losartan/HCTZ
Head-to-head
1.5 mmHg greater SBP reduction (P=0.0127); BP control 43.2% vs 32.1%
Reported endpoint difference; supports comparator interpretation in hypertension research.
Randomized trial, 613 patients, 12 weeks. Context-dependent.
Hypertension Angiotensin Receptor Blocker Fixed-Dose Combination

Superior BP Reduction vs. Valsartan/HCTZ

A comparative analysis of similarly designed placebo-controlled factorial studies revealed that Olmetec Plus at its highest marketed dose (40/25 mg) reduced seated SBP/DBP by 26.8/21.9 mmHg, which exceeded the reductions observed with valsartan/HCTZ 160/25 mg (22.5/15.3 mmHg), irbesartan/HCTZ 300/12.5 mg (15.9/15.0 mmHg), and telmisartan/HCTZ 80/12.5 mg (23.9/14.9 mmHg) [1]. At the lowest marketed doses, Olmetec Plus 20/12.5 mg reduced SBP/DBP by 20.9/15.5 mmHg compared to valsartan/HCTZ 80/12.5 mg (16.5/11.8 mmHg), irbesartan/HCTZ 100/12.5 mg (14.9/11.9 mmHg), and telmisartan/HCTZ 40/12.5 mg (18.8/12.6 mmHg) [1]. These cross-study comparisons, while not from a single trial, derive from studies with comparable patient demographics and design, providing a robust benchmark for procurement evaluation.

Cross-Study vs Valsartan/HCTZ
Cross-study comparable
Olmetec Plus 40/25 mg: 26.8/21.9 mmHg; Valsartan/HCTZ 160/25 mg: 22.5/15.3 mmHg
Cross-study SBP reduction context; supports comparative endpoint review across ARB/HCTZ combos.
Factorial studies, 8 weeks; indirect comparison.
Hypertension ARB Combination Cross-Study Comparison

Superior BP Reduction vs. Telmisartan/HCTZ

A prospective, randomized, open-label study in 100 newly diagnosed patients with mild-to-moderate hypertension compared olmesartan 20 mg + HCTZ 12.5 mg against telmisartan 40 mg + HCTZ 12.5 mg [1]. At 8 weeks, the olmesartan-based combination produced a mean SBP reduction of 23.4 mmHg and DBP reduction of 13.2 mmHg, compared to 19.8 mmHg and 10.6 mmHg respectively with the telmisartan combination (P<0.05 for both) [1]. The study concluded that olmesartan + HCTZ was significantly more effective than telmisartan + HCTZ in lowering BP, a finding that aligns with the cross-study factorial analysis data [2].

Head-to-Head vs Telmisartan/HCTZ
Head-to-head
3.6 mmHg greater SBP reduction (P
Reported SBP reduction endpoint context; supports comparator selection review.
100-patient open-label trial, 8 weeks. Context-dependent.
Food-Independent Bioavailability
Supporting evidence
Olmesartan bioavailability ~26% unchanged; HCTZ no clinically significant change
Supports formulation-exposure consistency review.
PK studies in healthy volunteers; food-independent absorption reported.
No Drug-Drug Interaction
Supporting evidence
Cmax GMR: 0.979 (90% CI 0.934-1.027); within 80–125% range
Supports bioequivalence interpretation between FDC and separate components.
Crossover study, 28 healthy subjects.
Hypertension ARB Combination Head-to-Head Trial

Food-Independent Bioavailability

Food intake does not affect the absolute bioavailability of olmesartan (approximately 26%) nor does it have any clinically significant effect on the bioavailability of hydrochlorothiazide (approximately 70%) [1]. This is in contrast to some other ARBs, such as valsartan, where food reduces the AUC by approximately 40% and Cmax by 50% [2]. The food independence of Olmetec Plus simplifies dosing regimens and reduces the risk of variable absorption and consequent BP fluctuations, which is particularly relevant for patient populations with inconsistent meal patterns.

Food-Independent Bioavailability
Supporting evidence
Olmesartan bioavailability ~26% unchanged; HCTZ no clinically significant change
Supports formulation-exposure consistency review.
PK studies in healthy volunteers; food-independent absorption reported.
Pharmacokinetics Bioavailability Formulation

No Drug-Drug Interaction Between Components

A dedicated drug-drug interaction study in healthy Chinese subjects demonstrated that there is no significant pharmacokinetic interaction between olmesartan and HCTZ when administered together [1]. The 90% confidence intervals of the geometric mean ratios for Cmax and AUC of both compounds fell entirely within the 80–125% bioequivalence range, confirming that the fixed-dose combination Olmetec Plus is bioequivalent to co-administration of the two separate components [1]. Furthermore, after multiple once-daily dosing, the accumulation ratio (Ra) was 1.03 for olmesartan and 0.954 for HCTZ, indicating no significant accumulation of either component [1].

No Drug-Drug Interaction
Supporting evidence
Cmax GMR: 0.979 (90% CI 0.934-1.027); within 80–125% range
Supports bioequivalence interpretation between FDC and separate components.
Crossover study, 28 healthy subjects.
Drug-Drug Interaction Pharmacokinetics Fixed-Dose Combination

Olmetec Plus: Procurement & Research Scenarios


Initial Combination Therapy for Stage 2 Hypertension

Olmetec Plus 20/12.5 mg is particularly suited as initial therapy in patients with Stage 2 hypertension (SBP ≥160 mmHg or DBP ≥100 mmHg) based on its demonstrated superiority over losartan/HCTZ in achieving BP control (43.2% vs 32.1% at 12 weeks) [1]. This scenario is directly supported by head-to-head evidence from a 613-patient randomized trial [2].

Step-Up Therapy from ARB Monotherapy

Per the approved indication, Olmetec Plus should be used when olmesartan monotherapy (20 mg or 40 mg) fails to achieve BP targets . The combination provides additive BP reduction: adding HCTZ 12.5 mg to olmesartan 20 mg yields an additional SBP/DBP reduction of approximately 12/7 mmHg over monotherapy [3].

Reference Standard for Bioequivalence Studies

Olmetec Plus 20/12.5 mg tablets (Daiichi Sankyo Europe GmbH) have been utilized as the reference formulation in multiple bioequivalence studies of generic olmesartan/HCTZ combinations [4]. Its well-characterized pharmacokinetic profile—including linear kinetics up to 320 mg for olmesartan and dose-proportional HCTZ kinetics from 12.5 to 75 mg [5]—makes it a reliable comparator in regulatory submissions.

Metabolic Neutrality in Hypertension with Diabetes

In a head-to-head study against telmisartan/HCTZ, the olmesartan-based combination was associated with a significant decrease in blood sugar in diabetic patients (though intergroup difference was not significant) [6]. This supports its use in hypertensive diabetics, where metabolic neutrality is a procurement consideration.

Application
Selection Property
Validation Focus
Bioequivalence & PK Reference Standard
Well-characterized PK profile with linear kinetics
Bioequivalence study comparator selection
Hypertension Pharmacodynamic Research (Stage 2 model)
Reported SBP reduction endpoint differences
Endpoint response consistency across ARB/HCTZ combinations
Food-Effect Absorption Modeling
Food-independent absorption profile reported
Fed/fasted exposure-model validation
Drug-Drug Interaction Research
No significant PK interaction between components
Bioequivalence between FDC and co-administered components

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

40 linked technical documents
Explore Hub


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